Lactose Octaacetate: A Comprehensive Technical Guide
Lactose Octaacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactose octaacetate, the fully acetylated derivative of lactose, is a versatile carbohydrate molecule with a growing profile in various scientific and industrial sectors. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its biological activities. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory use and conceptual understanding.
Chemical and Physical Properties
Lactose octaacetate is a white crystalline solid. It is known by several synonyms, including Octa-O-acetyl-D-lactose and 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose.[1][2] Two common CAS numbers are associated with lactose octaacetate, which may correspond to different anomers or purity grades: 23973-20-8 and 6291-42-5.[2][3]
Core Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 23973-20-8 | [2] |
| 6291-42-5 | [3][4] | |
| Molecular Formula | C₂₈H₃₈O₁₉ | [2][4] |
| Molecular Weight | 678.59 g/mol | [2][4] |
| SMILES | CC(=O)OC[C@@H]1--INVALID-LINK--OC(=O)C)OC(=O)C)OC(=O)C">C@HO[C@H]2--INVALID-LINK--COC(=O)C)OC(=O)C)OC(=O)C">C@@HOC(=O)C | [2] |
Physical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Appearance | White crystalline solid | [4] |
| Melting Point | 75-78 °C | |
| 139-141 °C (for β-D-Lactose octaacetate) | [4] | |
| 83-85 °C | [5] | |
| Solubility | Soluble in chloroform, DCM, DMF, DMSO, EtOAc, MeOH. | [4][6] |
| Storage Temperature | 2-8°C | |
| Optical Rotation | The angle of optical rotation can be determined using a polarimeter with a sodium lamp as the light source.[7] | |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.62 – 5.41 (m, 3H), 5.08 (dd, J = 39.8, 18.8 Hz, 7H), 5.04 (d, J = 9.7 Hz, 2H), 4.86 (dddd, J = 46.1, 36.3, 16.8, 8.2 Hz, 18H), 4.49 (ddd, J = 61.7, 46.4, 8.1 Hz, 6H), 4.20 (d, J = 10.), 3.98 – 3.80 (m, 20H), 3.81 (d, J = 7.7 Hz, 4H), 2.15-1.95 (multiple signals, acetyl protons) | [1] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 173.22, 170.87, 170.58, 170.45, 170.29, 170.25, 170.19, 170.05, 169.99, 169.86, 169.77, 169.55, 169.36, 169.31, 168.95, 168.91, 101.53 (C1 β-D-Galp), 100.74 (C1 β-D-Galp), 100.52 (C1 α-Glc), 91.30, 81.50, 77.67, 77.41, 77.16, 75.41, 73.12, 72.82, 72.36, 72.24, 71.22, 71.10, 70.71, 70.61, 70.38, 70.29, 69.45, 68.85, 68.52, 66.85, 66.75, 62.21, 61.66, 60.96, 20.44, 20.40, 20.35, 20.29, 20.22, 20.13, 20.06 | [7] |
| FT-IR (KBr, cm⁻¹) | 3600–3200 (νО-Н), 2990–2940 (νC–Has), 1755–1740 (νC=O of acetyl groups) | [1] |
Experimental Protocols
Microwave-Assisted Synthesis of Lactose Octaacetate
This protocol is adapted from a "green" synthesis method utilizing microwave irradiation.[7]
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
95% (v/v) ethanol
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask
-
Microwave reactor (700 W)
-
Magnetic stirrer
-
Vacuum filtration apparatus
-
Beakers
-
Vacuum oven
Procedure:
-
In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride.
-
Add 3.0 g (0.036 mol) of anhydrous sodium acetate to the mixture as a catalyst.
-
Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.
-
After irradiation, pour the reaction mixture into 200 cm³ of distilled water with ice cubes.
-
Stir the mixture and then leave it at 4 °C for 12 hours to allow for the precipitation of the lactose ester as a white solid.
-
Filter the precipitate under vacuum and wash it with distilled water.
-
Further purify the lactose acetate by recrystallization from 95% ethanol and then distilled water.
-
Dry the purified lactose octaacetate in a vacuum oven to a constant weight.
Caption: Workflow for the microwave-assisted synthesis of lactose octaacetate.
Characterization Methods
-
Thin-Layer Chromatography (TLC): TLC can be performed on silica gel plates with an eluent system of ethyl acetate/methanol/water (17:2:1 v/v/v). Spots can be visualized by spraying with 10% (v/v) H₂SO₄ in methanol followed by heating.[7]
-
FT-IR Spectroscopy: Infrared spectra can be recorded in KBr pellets over a frequency range of 4000-400 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.[1][7]
Biological Activities and Applications
Lactose octaacetate has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical and cosmetic applications.[1]
Antimicrobial and Antifungal Activity
Lactose octaacetate exhibits more potent antifungal properties compared to its antibacterial effects.[7] It has shown slight to moderate activity against fungi such as Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[7][8]
Antiviral Activity and Cytotoxicity
Studies have reported antiviral activity of lactose octaacetate against Poliovirus 1 (PV-1).[7][9] It has shown low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cell lines.[7][9]
Potential Applications
The biological properties of lactose octaacetate, coupled with its nature as a biodegradable surfactant, suggest its potential use in:
-
Cosmetic preparations , such as in hand sanitizer gels.[1]
-
Food, agricultural, and cosmetic preparations as an antimicrobial and antiviral agent.[7]
Caption: Relationship between properties and applications of lactose octaacetate.
Conclusion
Lactose octaacetate is a readily synthesizable carbohydrate derivative with a well-characterized chemical and physical profile. Its demonstrated biological activities, particularly its antifungal and antiviral properties combined with low cytotoxicity, position it as a promising candidate for further research and development in the pharmaceutical, cosmetic, and agricultural industries. This guide provides a foundational resource to support such endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactose octaacetate | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. synthose.com [synthose.com]
- 5. usbio.net [usbio.net]
- 6. Thermo Scientific Chemicals Lactose octaacetate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LACTOSE OCTAACETATE | 6291-42-5 [chemicalbook.com]
